molecular formula C26H25NO5 B1390422 Fmoc-alpha-methyl-3-methoxy-DL-phenylalanine CAS No. 1185301-96-5

Fmoc-alpha-methyl-3-methoxy-DL-phenylalanine

Cat. No.: B1390422
CAS No.: 1185301-96-5
M. Wt: 431.5 g/mol
InChI Key: BAQRRKLRSXHSAM-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of 9-fluorenylmethyloxycarbonyl-alpha-methyl-3-methoxy-DL-phenylalanine demonstrates a complex arrangement of functional groups that significantly influences its three-dimensional structure and chemical behavior. The compound features a central alpha-carbon bearing both an amino acid functionality and an additional methyl substituent, creating a quaternary carbon center that restricts conformational flexibility compared to natural phenylalanine derivatives. The incorporation of the methoxy group at the meta position of the phenyl ring introduces additional steric and electronic considerations that affect the overall molecular geometry and potential for intermolecular interactions.

The stereochemical configuration around the alpha-carbon represents a critical aspect of this compound's structural identity. Unlike natural amino acids that possess a single chiral center, the alpha-methyl substitution creates a more sterically congested environment that influences the preferred conformations of both the D and L enantiomers. The presence of the 9-fluorenylmethyloxycarbonyl protecting group adds substantial bulk to the amino terminus, creating a rigid aromatic system that can participate in pi-pi stacking interactions and influences the overall molecular conformation through steric hindrance effects.

The phenyl ring bearing the methoxy substituent at the meta position exhibits specific rotational preferences that are influenced by both steric interactions with the alpha-methyl group and electronic effects from the electron-donating methoxy group. Computational studies of related phenylalanine derivatives suggest that the phenyl ring can adopt multiple conformational states, with energy barriers between these states being significantly affected by substitution patterns. The meta-methoxy substitution provides both steric bulk and electronic effects that can stabilize certain conformations through intramolecular interactions or destabilize others through unfavorable steric clashes.

The carboxyl terminus maintains the characteristic geometry expected for amino acid derivatives, though the alpha-methyl substitution introduces subtle changes in bond angles and torsional preferences. The ester or acid functionality at this position exhibits typical geometric parameters, with the carbonyl group capable of participating in hydrogen bonding networks that significantly influence the compound's solid-state structure and solution behavior.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methoxyphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-26(24(28)29,15-17-8-7-9-18(14-17)31-2)27-25(30)32-16-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-14,23H,15-16H2,1-2H3,(H,27,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQRRKLRSXHSAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)OC)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701158851
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-methoxy-α-methylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701158851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185301-96-5
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-methoxy-α-methylphenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185301-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-methoxy-α-methylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701158851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-alpha-methyl-3-methoxy-DL-phenylalanine typically involves the protection of the amino group using the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This can be achieved through the reaction of 9-fluorenylmethyl chloroformate with the amino acid under basic conditions . The reaction conditions often involve the use of bases such as sodium bicarbonate in solvents like dioxane or dimethylformamide .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Fmoc-alpha-methyl-3-methoxy-DL-phenylalanine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the Fmoc moiety can be reduced to form alcohols.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like piperidine for Fmoc deprotection.

Major Products:

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of deprotected amino acids or peptides.

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS):
Fmoc-m3mF serves as a key building block in solid-phase peptide synthesis (SPPS), a widely adopted method for assembling peptides. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group facilitates the sequential addition of amino acids while providing stability against racemization during synthesis. This method has been optimized for high-throughput production of therapeutic peptides, making Fmoc derivatives like m3mF essential for creating complex peptide structures efficiently .

Advantages of Fmoc Chemistry:
The use of Fmoc chemistry in SPPS allows for better compatibility with various modifications, including phosphorylated and glycosylated peptides. This versatility has led to a significant increase in the number of synthetic peptides entering clinical trials, reflecting the growing demand from medicinal chemistry and pharmacology .

Drug Development

Fmoc-m3mF is instrumental in developing new pharmaceuticals due to its ability to mimic natural amino acids while enhancing pharmacological properties. Its incorporation into peptide-based drugs can lead to improved binding affinities and specificities for target receptors, which is crucial in designing effective therapies .

Bioconjugation

This compound is utilized in bioconjugation processes, where peptides are linked to other biomolecules such as antibodies or drugs. This application enhances therapeutic efficacy by improving the targeting capabilities of drug molecules, which is particularly important in cancer therapy and targeted drug delivery systems .

Research in Neuroscience

Fmoc-m3mF plays a role in neuroscience research, particularly in studies involving neuropeptides. These studies aim to understand neurological functions and explore potential treatments for various neurological disorders. The compound's ability to modify peptide structures can lead to novel insights into neuropeptide interactions and their effects on neuronal signaling pathways .

Protein Engineering

In protein engineering, Fmoc-m3mF is used to modify proteins to enhance their stability and functionality. This modification can improve the performance of proteins in biotechnological applications, such as enzyme catalysis or as therapeutic agents .

Case Study 1: Hydrogel Formation

A study explored the self-assembly properties of Fmoc-dipeptides containing alpha-methyl-L-phenylalanine, demonstrating that structural modifications significantly influence hydrogel formation. These hydrogels have potential applications as scaffolds for cell culture and tissue engineering due to their biocompatibility and tunable mechanical properties .

Case Study 2: Advances in SPPS

Research highlighted advancements in Fmoc SPPS technology, emphasizing its importance in producing high-quality peptides at reduced costs. The continuous improvements in synthesis time and peptide quality have made Fmoc derivatives increasingly valuable for pharmaceutical applications .

Mechanism of Action

The mechanism of action of Fmoc-alpha-methyl-3-methoxy-DL-phenylalanine involves the protection of the amino group through the formation of a stable urethane linkage with the Fmoc group. This protects the amino group from unwanted reactions during peptide synthesis . The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids in peptide synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Type

Fmoc-4-methoxy-L-phenylalanine (CAS: 77128-72-4)
  • Molecular Formula: C₂₅H₂₃NO₅
  • Molecular Weight : 417.46 g/mol
  • Key Differences :
    • Methoxy group at the 4-position (vs. 3-position in the target compound).
    • Lacks the alpha-methyl group.
  • Implications: The 4-methoxy substitution may alter π-π interactions in peptide chains compared to the 3-methoxy analog.
Fmoc-3,4-dimethoxy-L-phenylalanine (CAS: 184962-88-7)
  • Molecular Formula: C₂₆H₂₅NO₆
  • Molecular Weight : 447.48 g/mol
  • Key Differences :
    • Two methoxy groups (3- and 4-positions).
    • Lacks the alpha-methyl group.
  • The absence of alpha-methyl reduces conformational restriction .
Fmoc-3-Chloro-L-phenylalanine (CAS: 198560-44-0)
  • Molecular Formula: C₂₄H₂₀ClNO₄
  • Molecular Weight : 421.87 g/mol
  • Key Differences :
    • Chlorine substituent at the 3-position (vs. methoxy).
    • Lacks alpha-methyl.
  • Implications: The electron-withdrawing chlorine may decrease solubility in organic solvents compared to methoxy-substituted analogs. It is reported to enhance athletic performance in supplements, though this use is non-medical .

Methyl Group Position and Type

Fmoc-alpha-Me-L-Phe-OH (CAS: 135944-05-7)
  • Molecular Formula: C₂₅H₂₃NO₄
  • Molecular Weight : 401.45 g/mol
  • L-configuration (vs. DL racemic mixture).
  • Implications: The alpha-methyl restricts backbone rotation, making it useful for stabilizing β-turn structures.
(2R,3R)/(2S,3S)-Racemic Fmoc-beta-methyl-phenylalanine (CAS: 321524-79-2)
  • Molecular Weight : 802.92 g/mol (racemic mixture).
  • Key Differences: Beta-methyl group (vs. alpha-methyl). No methoxy substituent.
  • Implications : Beta-methyl introduces steric hindrance at a different position, which may affect side-chain packing in peptides differently than alpha-methyl .
Fmoc-N-methyl-D-phenylalanine (CAS: 138775-05-0)
  • Molecular Formula: C₂₅H₂₃NO₄
  • Molecular Weight : 401.45 g/mol
  • Key Differences: N-methylation (vs. alpha-methyl).

Functional Group Modifications

FMOC-D-3-trifluoromethylphenylalanine (CAS: 205526-28-9)
  • Molecular Formula: C₂₅H₂₀F₃NO₄
  • Molecular Weight : 455.43 g/mol
  • Key Differences :
    • Trifluoromethyl group at the 3-position (vs. methoxy).
    • Lacks alpha-methyl.
  • Implications : The strong electron-withdrawing CF₃ group increases hydrophobicity and metabolic stability, useful in pharmacokinetic optimization .

Biological Activity

Fmoc-alpha-methyl-3-methoxy-DL-phenylalanine (Fmoc-AM3mDL-Phe) is a synthetic amino acid derivative that plays a significant role in peptide synthesis and has garnered attention for its potential biological activities. This article explores the compound's biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Fmoc-AM3mDL-Phe is characterized by the following structural features:

  • Fmoc group : A protective group that stabilizes the amino acid during peptide synthesis.
  • Alpha-methyl group : Enhances steric hindrance, influencing the conformation of peptides.
  • Methoxy substitution : Located on the phenyl ring, affecting solubility and interaction with biological targets.

The molecular formula is C26H25NO5C_{26}H_{25}NO_5 with a molecular weight of approximately 431.48 g/mol.

Biochemical Interactions

Fmoc-AM3mDL-Phe interacts with various enzymes and proteins, facilitating peptide bond formation. The Fmoc group protects the amino terminus during synthesis, allowing for selective reactions. The compound can influence enzyme activity by binding to active or allosteric sites, thus modulating their catalytic functions.

Cellular Effects

Research indicates that Fmoc-AM3mDL-Phe can affect:

  • Cell signaling pathways : It may modulate the activity of signaling molecules and transcription factors, leading to altered gene expression.
  • Metabolic processes : The compound can influence metabolic enzymes, thereby affecting the flux of metabolites through various pathways.

Antimicrobial Properties

Some studies suggest that Fmoc-protected amino acids exhibit antimicrobial activity when incorporated into peptides. This property could be leveraged in developing new antimicrobial agents.

Case Studies and Experimental Data

  • Peptide Synthesis Applications :
    • Fmoc-AM3mDL-Phe is widely used in solid-phase peptide synthesis (SPPS), enhancing the stability and solubility of synthesized peptides. Its incorporation into various peptide sequences has been documented to improve yield and purity.
  • Inhibition Studies :
    • In vitro studies have demonstrated that derivatives of Fmoc-AM3mDL-Phe can selectively inhibit certain enzymes involved in metabolic pathways. For instance, similar compounds have shown selective inhibition patterns against human nitric oxide synthase (NOS) isoforms, suggesting potential therapeutic applications in conditions like hypertension .

Table of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits antimicrobial activity in peptide forms
NeuroprotectivePotential neuroprotective effects observed
Enzyme InhibitionSelective inhibition of NOS isoforms

Q & A

Basic: How can researchers optimize the synthesis and purification of Fmoc-α-methyl-3-methoxy-DL-phenylalanine?

Answer:
Synthesis typically involves introducing the α-methyl and 3-methoxy groups to the phenylalanine backbone before Fmoc protection. A common approach is:

  • Step 1: Alkylation of phenylalanine derivatives using methyl iodide under basic conditions to introduce the α-methyl group .
  • Step 2: Methoxy group installation via nucleophilic aromatic substitution or directed ortho-metalation strategies .
  • Step 3: Fmoc protection using 9-fluorenylmethyl chloroformate (Fmoc-Cl) in a biphasic system (e.g., dioxane/water) at pH 8–9 .

Purification:

  • Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to separate diastereomers (DL-form) and remove impurities like unprotected amino acids or dipeptide derivatives .
  • Monitor for common Fmoc-protected amino acid impurities (e.g., β-Ala byproducts) using TLC (silica gel, 7:3 ethyl acetate/hexane) .

Basic: What analytical methods are critical for characterizing this compound’s purity and identity?

Answer:

  • HPLC Analysis: Employ a C18 column with UV detection at 265 nm (Fmoc absorbance). Retention time and peak symmetry help assess purity (≥98% for peptide synthesis) .
  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF confirms molecular weight (C26H25NO5, theoretical 431.5 g/mol). Look for [M+H]+ or [M+Na]+ adducts .
  • 1H/13C NMR: Key signals include the Fmoc aromatic protons (δ 7.3–7.8 ppm), α-methyl group (δ 1.4–1.6 ppm), and methoxy protons (δ 3.7–3.9 ppm). DL-diastereomers may split signals, requiring chiral columns for resolution .

Advanced: What challenges arise when incorporating this derivative into solid-phase peptide synthesis (SPPS)?

Answer:

  • Steric Hindrance: The α-methyl group reduces coupling efficiency. Mitigate by using double coupling (e.g., HBTU/DIPEA in DMF) and extended reaction times (2–4 hours) .
  • Orthogonal Deprotection: The 3-methoxy group may interfere with acid-labile resins (e.g., Wang resin). Use Rink amide MBHA resin with TFA cleavage to retain the methoxy group .
  • Side Reactions: Monitor for diketopiperazine formation during Fmoc removal (20% piperidine/DMF). Pre-activate the amino acid with Oxyma Pure to suppress racemization .

Advanced: How can researchers resolve stereochemical inconsistencies in NMR data for the DL-form?

Answer:

  • Chiral Chromatography: Use a Chiralpak IA column with hexane/isopropanol (85:15) to separate enantiomers. Compare retention times with L/D standards .
  • Dynamic NMR (DNMR): Analyze temperature-dependent splitting of methoxy or α-methyl signals to assess rotational barriers caused by steric bulk .
  • X-ray Crystallography: Co-crystallize with a chiral auxiliary (e.g., Mosher’s acid) to determine absolute configuration .

Data Contradiction: How to address discrepancies in reported solubility across studies?

Answer:
Discrepancies often arise from varying solvent systems or impurities.

  • Systematic Testing: Test solubility in DMF, DMSO, and acetonitrile at 0.1–10 mM. For example, notes limited solubility in water but good solubility in DMF (20 mg/mL) .
  • Salt Formation: Improve aqueous solubility by converting to a sodium salt (e.g., treat with NaOH in methanol) .
  • Dynamic Light Scattering (DLS): Use DLS to detect aggregates in "insoluble" samples, which may indicate colloidal dispersion rather than true solubility .

Advanced: What stability issues occur under peptide synthesis conditions, and how are they mitigated?

Answer:

  • Acidic Conditions: The methoxy group is stable to TFA (used in resin cleavage), but prolonged exposure (>2 hours) may demethylate it. Use scavengers like triisopropylsilane to suppress side reactions .
  • Oxidative Degradation: The α-methyl group can oxidize to a ketone under strong oxidizing conditions. Store the compound at 0°C under argon to prevent autoxidation .
  • Photodegradation: Fmoc groups are light-sensitive. Conduct reactions under amber light and store lyophilized product in dark vials .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-alpha-methyl-3-methoxy-DL-phenylalanine
Reactant of Route 2
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Fmoc-alpha-methyl-3-methoxy-DL-phenylalanine

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